molecular formula C17H17N3O2S B5842930 N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide

Cat. No.: B5842930
M. Wt: 327.4 g/mol
InChI Key: WFSLMXVSMYUYEO-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide is a chemical compound with the molecular formula C17H17N3O2S It is known for its unique structure, which includes an acetamidophenyl group and a carbamothioyl group attached to a methylbenzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 4-acetamidophenyl isothiocyanate with 4-methylbenzamide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit sirtuin 1 and sirtuin 2, which are enzymes involved in the regulation of cellular processes such as aging and apoptosis. By inhibiting these enzymes, the compound can activate the p53 protein, leading to the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-3-5-13(6-4-11)16(22)20-17(23)19-15-9-7-14(8-10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSLMXVSMYUYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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